4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-8-4-7(12(14,15)16)5-17-11(8)6-1-2-10(19)9(3-6)18(20)21/h1-5,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDKZZDTHCVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Functional Group Introduction
The pyridine intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives, can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through selective substitution reactions.
- A notable method involves substitution of one chloro group with a cyano or other functional group under controlled conditions, using solvents such as acetone or dichloromethane and activators like triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed under reflux for 4-6 hours, followed by filtration and vacuum drying to isolate organic salts as intermediates.
Cyanide Substitution Reaction
- The organic salt intermediate is then reacted with cyanide in a biphasic system of solvent and water at temperatures ranging from 0 to 80 °C for 2-3 hours.
- Acid-base extraction and washing steps are used to purify the organic phase, avoiding the use of more toxic nitrile solvents like acetonitrile, thereby reducing environmental impact and cost.
Catalytic Substitution for Acetonitrile Derivative
- For related intermediates such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, a one-step substitution reaction is performed using 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, alkali (e.g., sodium methoxide), and a palladium-based catalyst under pressurized argon atmosphere at 110-130 °C for 10-16 hours.
- The catalyst often involves palladium tetrakis(triphenylphosphine) supported on nano titanium dioxide, activated at 230 °C.
- This method achieves high yields (up to 99.2%) and involves filtration, solvent recovery, and ethyl acetate extraction for product isolation.
Coupling with 2-Nitrophenol
While direct literature on the exact coupling of 3-chloro-5-(trifluoromethyl)pyridin-2-yl intermediates with 2-nitrophenol is limited, related methodologies from heteroaryl coupling and substitution chemistry provide insight:
- Coupling reactions often utilize activating agents such as 1,1′-thiocarbonyldiimidazole or other coupling reagents to facilitate bond formation between the pyridine ring and the phenol.
- Reaction conditions are mild (around 40 °C) to preserve sensitive functional groups like nitro and trifluoromethyl substituents.
- Purification involves crystallization or chromatographic techniques to isolate the target compound.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Pyridine intermediate formation | 2,3-dichloro-5-(trifluoromethyl)pyridine, activator (triethylamine, DMAP) | Acetone, dichloromethane | Reflux (40-80 °C) | 4-6 hours | Organic salt intermediate isolated |
| Cyanide substitution | Organic salt + cyanide, acid/base extraction | Water + organic solvent | 0-80 °C | 2-3 hours | Purified organic phase obtained |
| Catalytic substitution | Pd catalyst, sodium methoxide, acetonitrile, pressurized argon | Acetonitrile | 110-130 °C | 10-16 hours | Yield ~99.2% |
| Coupling with 2-nitrophenol | 1,1′-thiocarbonyldiimidazole-assisted coupling | Suitable organic solvent | ~40 °C | Several hours | Product isolated by crystallization |
Research Findings and Advantages
- The use of low-toxicity solvents and recyclable solvent systems reduces environmental impact and production costs.
- Catalytic methods employing palladium on titanium dioxide enable selective substitution with high yield and simplified purification.
- Mild coupling conditions preserve sensitive functional groups and improve overall synthetic efficiency.
- These methods collectively provide a scalable and economically viable route to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions. Solvents like dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the pyridine ring exhibit significant antimicrobial properties. A study demonstrated that 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol displayed inhibitory effects against a range of bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its bioactivity .
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies indicated that it induces apoptosis in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Agricultural Chemistry
Herbicide Development
this compound has been explored as a candidate for herbicide formulations. Its efficacy against specific weed species was evaluated in field trials, where it demonstrated selective herbicidal activity without adversely affecting crop species . The compound's mechanism involves inhibition of key enzymatic pathways in target plants, making it a valuable tool in sustainable agriculture.
Materials Science
Polymer Additives
The compound's unique chemical properties make it suitable for incorporation into polymer matrices as a stabilizer or modifier. Studies have shown that adding this compound to polymer formulations enhances thermal stability and UV resistance, which is beneficial for outdoor applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol and related compounds:
Key Observations:
Functional Group Influence: The nitro group in this compound enhances electrophilicity compared to the cyano group in 3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. This difference likely affects reactivity in substitution or reduction reactions . The phenol moiety in the target compound contrasts with the ester group in methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate, suggesting divergent solubility and stability profiles. Esters are typically more lipophilic, favoring agrochemical formulations .
Role of Trifluoromethyl and Chlorine Substituents :
- The trifluoromethyl group enhances metabolic stability and bioavailability, as seen in Haloxyfop-ethoxy ethyl, a commercial herbicide .
- Chlorine at position 3 of the pyridine ring is conserved across analogues, indicating its critical role in binding to biological targets (e.g., acetyl-CoA carboxylase in Haloxyfop) .
Methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate (CAS 7382-40-3) is a precursor in herbicide synthesis, suggesting that the target compound could serve a similar role .
Physicochemical and Regulatory Considerations
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, Haloxyfop-ethoxy ethyl’s efficacy as a herbicide relies on this property .
- Regulatory Status : Methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate is classified under GHS guidelines, with strict handling requirements due to its toxicity . The nitro group in the target compound may necessitate similar precautions.
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C10H7ClF3N2O3
- Molecular Weight : 292.62 g/mol
- CAS Number : 430454-70-9
Biological Activity Overview
Research has indicated that compounds with trifluoromethyl groups, such as this compound, often exhibit enhanced biological activity due to increased metabolic stability and lipid solubility. The trifluoromethyl group contributes to the compound's ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions .
- Enzyme Inhibition :
- Antioxidant Activity :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Pharmacological Applications
- Anti-inflammatory Drugs : Given its inhibitory effects on COX and LOX enzymes, this compound could be developed into anti-inflammatory medications.
- Anticancer Agents : Its cytotoxic effects warrant further exploration as a potential treatment for various cancers.
- Neuroprotective Agents : The ability to inhibit cholinesterases may suggest neuroprotective properties, making it relevant for conditions like Alzheimer's disease .
Q & A
Basic: What are the common synthetic routes for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Chlorination of the pyridine ring at the 3-position using reagents like POCl₃ or SOCl₂ under controlled temperature (60–80°C) .
- Trifluoromethylation via cross-coupling reactions (e.g., using CF₃Cu or CF₃I) under palladium catalysis .
- Nitration of the phenol derivative with concentrated HNO₃/H₂SO₄ at low temperatures (0–5°C) to prevent over-nitration .
Critical factors include solvent choice (e.g., DMF for trifluoromethylation), stoichiometric control of nitrating agents, and purification via column chromatography to isolate intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., pyridine C-H at δ 8.5–9.0 ppm) and nitro/phenolic OH groups (broad signal at δ 10–12 ppm) .
- FT-IR : Confirms nitro (O-N-O stretch at ~1520 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹) .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.0 for C₁₂H₇ClF₃N₂O₃) and fragmentation patterns .
Advanced: How can regioselectivity challenges in electrophilic substitution reactions of the pyridine ring be addressed?
Answer:
Regioselectivity is influenced by:
- Directing groups : The electron-withdrawing trifluoromethyl group directs electrophiles to the 5-position, while chloro groups activate the 3-position.
- Lewis acid catalysis : Using AlCl₃ or FeCl₃ to stabilize transition states during nitration or sulfonation .
- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbital (FMO) analysis .
Advanced: What are the primary metabolic pathways of this compound in environmental/biological systems, and how are degradation products identified?
Answer:
- Hydrolysis : The nitro group may reduce to an amine under acidic conditions, forming 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-aminophenol .
- Oxidative degradation : Cytochrome P450 enzymes in soil/plants oxidize the pyridine ring to carboxylic acids (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) .
- Analytical methods : LC-QTOF-MS and isotopic labeling track metabolites, while ¹⁹F-NMR monitors trifluoromethyl group stability .
Advanced: How can contradictions in reported reaction yields for trifluoromethylation be resolved?
Answer:
Discrepancies arise from:
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% impacts turnover .
- Solvent polarity : DMF vs. THF affects trifluoromethyl radical stability .
- Post-reaction workup : Inadequate quenching of excess CF₃Cu leads to side products. Standardizing protocols (e.g., TLC monitoring) improves reproducibility .
Advanced: What strategies are used to design bioactivity assays for this compound in agrochemical or medicinal applications?
Answer:
- Enzyme inhibition assays : Target acetylcholinesterase (for insecticides) or fungal CYP51 (for fungicides) using fluorescence-based substrates .
- Molecular docking : Simulate binding to receptor sites (e.g., herbicide-binding D1 protein in plants) with AutoDock Vina .
- Field trials : Assess phytotoxicity on model crops (e.g., Arabidopsis) under controlled greenhouse conditions .
Advanced: How can X-ray crystallography and computational methods resolve ambiguities in stereochemical assignments?
Answer:
- Single-crystal X-ray diffraction : Determines absolute configuration of chiral centers (e.g., nitro group orientation) with R-factors < 0.05 .
- Density Functional Theory (DFT) : Compares calculated vs. experimental NMR chemical shifts to validate tautomeric forms (e.g., keto-enol equilibria) .
Advanced: What are the environmental persistence metrics for this compound, and how are they evaluated?
Answer:
- Soil half-life (DT₅₀) : Measured via OECD 307 guidelines using ¹⁴C-labeled compound in loamy soil (pH 6.5) .
- Leaching potential : Assessed by HPLC-MS/MS detection in groundwater samples after simulated rainfall .
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algae growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
